molecular formula C27H23BrN4O3S B308382 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B308382
M. Wt: 563.5 g/mol
InChI Key: LUZZZYNSPAMBLF-UHFFFAOYSA-N
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Description

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with a molecular formula of C27H23BrN4O3S and a molecular weight of 563.5 g/mol. This compound features a unique structure that includes a benzoxazepine ring fused with a triazine ring, along with various functional groups such as benzyloxy, bromophenyl, and ethylsulfanyl.

Preparation Methods

The synthesis of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzoxazepine ring, followed by the introduction of the triazine ring and the subsequent addition of the benzyloxy, bromophenyl, and ethylsulfanyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties may be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

  • 1-[6-(5-Bromo-2-thienyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-propanone : This compound has a similar core structure but features a thienyl group instead of a benzyloxy group.
  • Other benzoxazepine derivatives : These compounds share the benzoxazepine ring but may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H23BrN4O3S

Molecular Weight

563.5 g/mol

IUPAC Name

1-[6-(5-bromo-2-phenylmethoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C27H23BrN4O3S/c1-3-36-27-29-25-24(30-31-27)20-11-7-8-12-22(20)32(17(2)33)26(35-25)21-15-19(28)13-14-23(21)34-16-18-9-5-4-6-10-18/h4-15,26H,3,16H2,1-2H3

InChI Key

LUZZZYNSPAMBLF-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C)N=N1

Origin of Product

United States

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